Cas no 70987-78-9 ((2S)-(+)-Glycidyl tosylate)
(2S)-(+)-Glycidyl tosylate Chemical and Physical Properties
Names and Identifiers
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- (s)-(+)-oxirane-2-methanol p-toluenesulfonate
- (2s)-(+)-glycidyl tosylate
- s-glycidyl tosylate
- (2S)-(+)-Glycidyl p-toluenesulfonate
- (S)-2,3-EPOXY-1-PROPYL P-TOLUENESULFONATE
- (S)-Glycidyl toluene-4-sulphonate
- (S)-glycidyl tosylate
- (2S)-Oxiran-2-ylmethyl 4-methylbenzenesulphonate
- [(2S)-oxiran-2-yl]methyl 4-methylbenzenesulfonate
- p-Toluenesulfonic Acid (2S)-(+)-Glycidyl Ester
- (S)-(+)-glycidyl tosylate
- (+)-Glycidyl tosylate
- (S)-Glycidyltosylate
- (2S)-Glycidyl tosylate
- (S)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate
- (2S)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate
- NOQXXYIGRPAZJC-VIFPVBQESA-N
- Oxiranemethanol, 4-methylbenzenesulfonate, (S)-
- (S)-(+)-Oxirane-2-methanolp-toluenesulfonate
- (S)-glycidyl-p-toluene sulfonate
- (S)-(+)-glycidyl 4-methylbenzenesulfonate
- GLYCIDYL TOSYLATE, (+)-
- BRN 3592143
- UNII-5R5A4KBQ99
- oxiranemethanol, 4-methylbenzene-sulfonate, (S)-
- NCI60_012248
- [(2S)-oxiran-2-yl]methyl 4-methylbenzene-1-sulfonate
- AC-1867
- (2S)-OXIRANEMETHANOL 4-METHYLBENZENESULFONATE
- (S)-(oxiranylmethyl) 4-methylbenzenesulfonate
- 70987-78-9
- (2s)-oxiran-2-ylmethyl 4-methyl-1-benzenesulfonate
- EC 417-210-7
- 2-Oxiranylmethyl 4-methylbenzenesulfonate #
- AM81469
- (2S)-oxiran-2-ylmethyl 4-methyl-1-benzene sulfonate
- CHEMBL1986003
- (S)-glycidyl p-toluenesulfonate
- DTXSID601029330
- J-502271
- T1612
- 5-17-03-00047 (Beilstein Handbook Reference)
- 2-Oxiranemethanol, 2-(4-methylbenzenesulfonate), (2S)-
- NSC-636971
- MFCD00064489
- (2S)-(+)-Glycidyltosylate
- 5R5A4KBQ99
- AKOS015889808
- NSC636971
- (S)-Oxirane-2-Methanol P-Toluenesulfonate
- (S)-Glycidyl toluene-4-sulfonate
- CS-W014197
- toluene-4-sulfonic acid (S)-1-oxiranylmethyl ester
- (S)-(+)-Glycidyl p-toluenesulfonate
- SCHEMBL450879
- (2S)-(+)-1-tosyloxy-2,3-epoxypropane
- S)-Glycidyl tosylate
- Glycidyl tosylate, (S)-
- CCRIS 6400
- (S)-oxiran-2-ylmethyl 4-
- (2S)-(+)-Glycidyl tosylate, 98%
- STR04551
- (S)-(2,3-EPOXYPROPAN-1-YL) 4-METHYLBENZENESULFONATE
- DB-005566
- (2S)-(+)-Glycidyl tosylate
-
- MDL: MFCD00064489
- Inchi: 1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m0/s1
- InChI Key: NOQXXYIGRPAZJC-VIFPVBQESA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC[C@@H]1CO1
- BRN: 3592143
Computed Properties
- Exact Mass: 228.04600
- Monoisotopic Mass: 228.04563
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.1
- Topological Polar Surface Area: 64.3
Experimental Properties
- Color/Form: 。
- Density: 1.3749 (rough estimate)
- Melting Point: 47.0 to 50.0 deg-C
- Boiling Point: 340.07°C (rough estimate)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.5400 (estimate)
- Water Partition Coefficient: decomposition
- PSA: 64.28000
- LogP: 2.17990
- Specific Rotation: 17 º (c=2.5, CHCl3)
- Solubility: 。
(2S)-(+)-Glycidyl tosylate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H317,H318,H341,H350,H411
- Warning Statement: P201,P273,P280,P305+P351+P338,P308+P313
- Hazardous Material transportation number:UN 3077
- WGK Germany:3
- Hazard Category Code: 45-41-43-51/53-68
- Safety Instruction: S45-S53-S61
- FLUKA BRAND F CODES:3-10-21
- RTECS:RR0510050
-
Hazardous Material Identification:
- HazardClass:9
- PackingGroup:III
- Storage Condition:2-8°C
- Safety Term:S45;S53;S61
- Risk Phrases:R41; R43; R45; R51/53
(2S)-(+)-Glycidyl tosylate Customs Data
- HS CODE:29109000
- Customs Data:
China Customs Code:
2910900090Overview:
2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
(2S)-(+)-Glycidyl tosylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 068254-1g |
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70987-78-9 | 99% | 1g |
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£88.00 | 2022-03-01 | |
| Fluorochem | 068254-100g |
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£254.00 | 2022-03-01 | |
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| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S817451-100g |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 540129-5G |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 540129-25G |
(2S)-(+)-Glycidyl tosylate |
70987-78-9 | 98% | 25G |
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| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD11726-1g |
(s)-(+)-oxirane-2-methanol p-toluenesulfonate |
70987-78-9 | 98% | 1g |
¥20.0 | 2024-04-18 |
(2S)-(+)-Glycidyl tosylate Suppliers
(2S)-(+)-Glycidyl tosylate Related Literature
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Stephanie J. Mattingly,Melinda Wuest,Eugene J. Fine,Ralf Schirrmacher,Frank Wuest RSC Med. Chem. 2020 11 297
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Carmen Nájera,Francisco Foubelo,José M. Sansano,Miguel Yus Org. Biomol. Chem. 2020 18 1279
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Amira Brackovic,Joanne E. Harvey Chem. Commun. 2015 51 4750
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Christopher B. Smith,Mark A. Buntine,Stephen F. Lincoln,Kevin P. Wainwright Dalton Trans. 2003 3028
Additional information on (2S)-(+)-Glycidyl tosylate
Recent Advances in the Application of (2S)-(+)-Glycidyl Tosylate (CAS: 70987-78-9) in Chemical Biology and Pharmaceutical Research
The compound (2S)-(+)-Glycidyl tosylate (CAS: 70987-78-9) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral epoxide derivative is widely utilized as a key intermediate in the synthesis of biologically active molecules, particularly in the development of enantiomerically pure compounds. Recent studies have highlighted its role in the construction of complex molecular architectures, including glycopeptides, nucleoside analogs, and other pharmacologically relevant scaffolds. The compound's ability to undergo regioselective ring-opening reactions makes it a valuable tool for medicinal chemists aiming to design targeted therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (2S)-(+)-Glycidyl tosylate in the synthesis of novel β-lactam antibiotics. Researchers employed this compound as a chiral building block to introduce stereochemical diversity into the antibiotic scaffold, resulting in derivatives with improved activity against multidrug-resistant bacterial strains. The study reported a 40% increase in antibacterial potency compared to traditional synthetic routes, underscoring the compound's potential in addressing the global antibiotic resistance crisis. Furthermore, the synthetic protocol developed in this work was noted for its scalability, with yields exceeding 85% in kilogram-scale production.
In the field of targeted cancer therapy, (2S)-(+)-Glycidyl tosylate has shown promise as a linker molecule for antibody-drug conjugates (ADCs). A recent Nature Biotechnology publication (2024) detailed its use in creating stable, tumor-specific drug delivery systems. The researchers exploited the compound's epoxide functionality to achieve site-specific conjugation to monoclonal antibodies, while maintaining the structural integrity of both the antibody and cytotoxic payload. This approach resulted in ADCs with superior pharmacokinetic profiles and reduced off-target effects compared to conventional conjugation methods. The study reported a 60% improvement in therapeutic index in xenograft models of breast cancer.
Emerging applications in neurodegenerative disease research have also been reported. A 2024 study in ACS Chemical Neuroscience utilized (2S)-(+)-Glycidyl tosylate to develop novel modulators of tau protein aggregation. The compound served as a key intermediate in the synthesis of small molecules capable of disrupting pathological protein-protein interactions characteristic of Alzheimer's disease. The most promising candidate from this series demonstrated 80% inhibition of tau aggregation in vitro and significantly improved cognitive function in transgenic mouse models. These findings suggest potential therapeutic avenues for tauopathies that warrant further clinical investigation.
From a synthetic chemistry perspective, recent advances have focused on optimizing the production and handling of (2S)-(+)-Glycidyl tosylate. A 2023 Organic Process Research & Development article described an improved manufacturing process that reduces byproduct formation while maintaining excellent enantiomeric excess (>99%). The new protocol employs continuous flow chemistry, which enhances safety by minimizing exposure to the potentially hazardous epoxide intermediate. These process improvements have made the compound more accessible for large-scale pharmaceutical applications, with several companies now offering GMP-grade material for clinical development programs.
Looking forward, the unique properties of (2S)-(+)-Glycidyl tosylate position it as a critical tool in the development of next-generation therapeutics. Its applications span from antibiotic development to targeted cancer therapies and neurodegenerative disease interventions. As synthetic methodologies continue to evolve and our understanding of its reactivity expands, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in modern medicine. Future research directions may include exploration of its use in mRNA vaccine technology and CRISPR-based therapies, where precise chemical modifications are paramount for therapeutic efficacy.
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